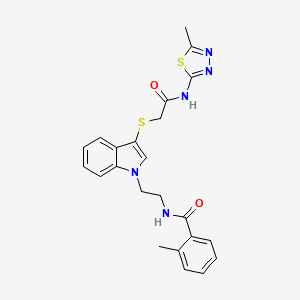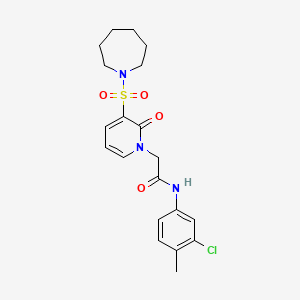![molecular formula C21H18O6 B2907894 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-54-5](/img/structure/B2907894.png)
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly known as 'Tropolone', is a naturally occurring organic compound with a unique structure. It is a yellow crystalline solid that is soluble in organic solvents and has a bitter taste. Tropolone and its derivatives have been widely used in the field of scientific research due to their numerous applications.
作用机制
Target of Action
The primary targets of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to the inhibition of their activities . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins . By inhibiting these targets, the compound disrupts the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division . Inhibition of Hsp90 can lead to the misfolding of proteins, affecting various cellular processes . The compound’s inhibition of TrxR disrupts the redox homeostasis, leading to oxidative stress .
Result of Action
The compound’s action results in molecular and cellular effects, such as disruption of cell division, protein misfolding, oxidative stress, and potentially cell death . These effects contribute to the compound’s bioactivity, including its anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .
实验室实验的优点和局限性
The advantages of using tropolone in lab experiments are its unique structure, which allows it to form stable complexes with metal ions, and its ability to act as a fluorescent probe for the detection of proteins. However, tropolone has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
未来方向
There are numerous future directions for the study of tropolone and its derivatives. One potential direction is the development of new drugs based on tropolone's antibacterial, antifungal, and antiviral properties. Another potential direction is the development of new chelating agents for metal ions based on tropolone's unique structure. Furthermore, the use of tropolone as a fluorescent probe for the detection of proteins has numerous applications in the field of proteomics. Overall, tropolone and its derivatives have numerous applications in scientific research, making them valuable compounds for further study.
合成方法
Tropolone can be synthesized through various methods, including the reaction of phenol with acetic anhydride and subsequent treatment with glacial acetic acid, and the reaction of 2,4,6-trimethylphenol with acetic anhydride and subsequent treatment with glacial acetic acid. These methods have been extensively studied and optimized to produce high yields of tropolone.
科学研究应用
Tropolone has been extensively studied for its numerous applications in scientific research. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a valuable compound in the development of new drugs. Tropolone and its derivatives have also been used as chelating agents for metal ions, which is useful in the field of analytical chemistry. Furthermore, tropolone has been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of proteins.
属性
IUPAC Name |
3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-11-9-13(19(25-2)20(18)26-3)8-10-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENLEHJVYOYCP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2907812.png)
![2-[(2,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2907816.png)

![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2907819.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2907822.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907824.png)

![N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907827.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2907828.png)
![3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907830.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2907831.png)
![5-{[4-(benzoylamino)phenoxy]methyl}-N-(sec-butyl)isoxazole-3-carboxamide](/img/structure/B2907832.png)